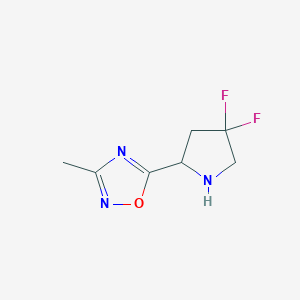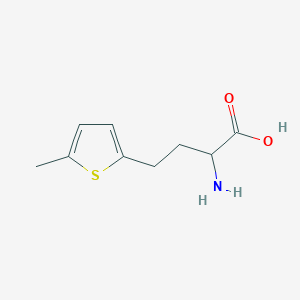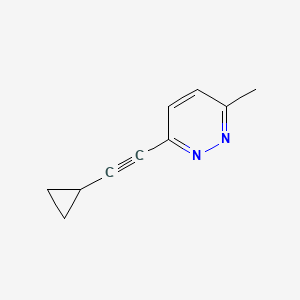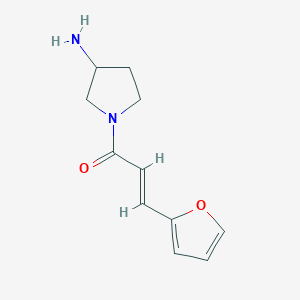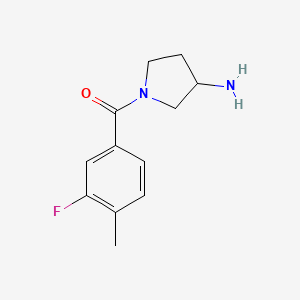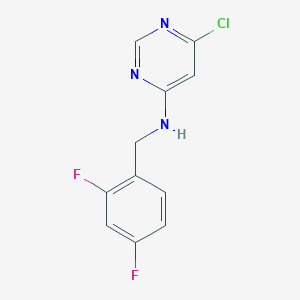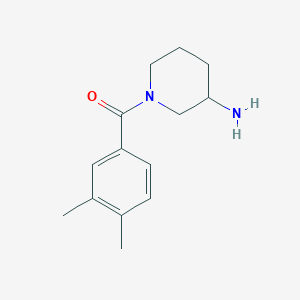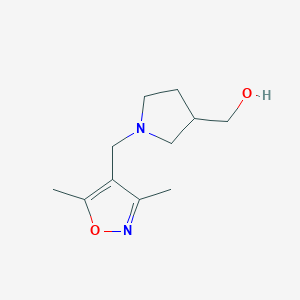
(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol, also known as DMIPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrrolidin-3-ylmethanol, a compound known for its ability to act as a chiral auxiliary in organic synthesis and to serve as a building block for the synthesis of other compounds. DMIPM has been studied for its potential to be used in a variety of scientific research applications, and has been found to have biochemical and physiological effects that make it a promising tool for laboratory experiments.
Scientific Research Applications
Catalysis and Organic Synthesis
Research has explored the utility of compounds similar to (1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol in organic synthesis. For instance, the synthesis of dimethyl sulfomycinamate, a product related to thiopeptide antibiotics, was achieved through a complex multistep process involving Bohlmann-Rahtz heteroannulation, demonstrating the role of related compounds in synthesizing complex organic molecules with potential antibiotic properties (Bagley et al., 2005).
Ligand Chemistry and Coordination Complexes
The reactivity and structural flexibility of ligands akin to this compound have been studied in the context of coordination chemistry. For example, the reaction of silver(I) perchlorate with a semi-rigid ligand resulted in complex structures that could interconvert between cages and sheets, indicating the potential for creating adaptable materials for various applications (Burrows et al., 2010).
Pharmaceutical and Biological Research
While specific studies directly involving this compound in pharmaceutical contexts were not found, related research indicates the broader relevance of such compounds. For example, the development of pyrrole chalcone derivatives has shown significant antimicrobial activities, highlighting the potential for compounds with similar structures to serve as templates for new therapeutic agents (Hublikar et al., 2019).
Material Science and Structural Analysis
The synthesis and structural analysis of compounds containing elements similar to this compound contribute to material science, particularly in understanding the molecular structures and potential applications of new materials. For instance, studies involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have provided insights into their crystal structures and physicochemical properties, which could inform the design of new materials with specific characteristics (Huang et al., 2021).
properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)6-13-4-3-10(5-13)7-14/h10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNYYBHGYRVCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




